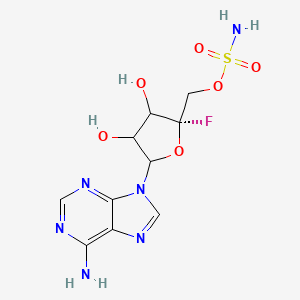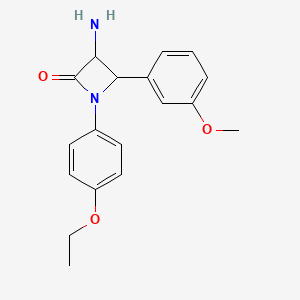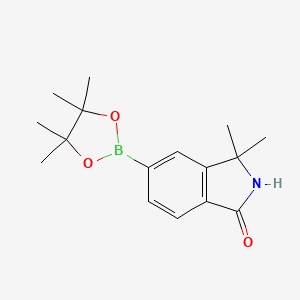
4'-C-Fluoroadenosine 5'-sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-C-Fluoroadenosine 5’-sulfamate is a nucleoside antibiotic known for its ability to inhibit protein synthesis by binding to the ribosomes of bacteria. This compound exhibits broad-spectrum antibacterial activity and has anti-angiogenic effects. It is also known for its minimal toxicity in humans and its effectiveness against various bacterial strains, including staphylococci, streptococci, and mycobacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4’-C-Fluoroadenosine 5’-sulfamate can be synthesized from commercially available starting materialsThe reaction conditions typically involve the use of fluorinating agents and sulfamoylating reagents under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of 4’-C-Fluoroadenosine 5’-sulfamate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-C-Fluoroadenosine 5’-sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and sulfamate groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions
Major Products: The major products formed from these reactions include various fluorinated and sulfamoylated derivatives of adenosine, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
4’-C-Fluoroadenosine 5’-sulfamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting protein synthesis and its effects on bacterial growth.
Medicine: Investigated for its potential as an antimicrobial agent and its anti-angiogenic properties.
Industry: Utilized in the development of new antibiotics and other pharmaceutical compounds
Wirkmechanismus
The mechanism of action of 4’-C-Fluoroadenosine 5’-sulfamate involves binding to the ribosomes of bacteria, thereby inhibiting protein synthesis. This action disrupts the growth and replication of bacterial cells. The compound targets specific molecular pathways involved in protein synthesis, making it effective against a wide range of bacterial strains .
Vergleich Mit ähnlichen Verbindungen
Adenosine: A naturally occurring nucleoside with similar structural features but lacks the fluorine and sulfamate groups.
Nucleocidin: Another nucleoside antibiotic with a similar mechanism of action but different structural modifications.
Fluorinated Nucleosides: Compounds with fluorine atoms at different positions, exhibiting varying biological activities
Uniqueness: 4’-C-Fluoroadenosine 5’-sulfamate is unique due to its specific structural modifications, including the fluorine atom at the 4’ position and the sulfamate group at the 5’ position. These modifications enhance its antibacterial activity and make it a valuable compound for scientific research and pharmaceutical applications .
Eigenschaften
Molekularformel |
C10H13FN6O6S |
|---|---|
Molekulargewicht |
364.31 g/mol |
IUPAC-Name |
[(2S)-5-(6-aminopurin-9-yl)-2-fluoro-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C10H13FN6O6S/c11-10(1-22-24(13,20)21)6(19)5(18)9(23-10)17-3-16-4-7(12)14-2-15-8(4)17/h2-3,5-6,9,18-19H,1H2,(H2,12,14,15)(H2,13,20,21)/t5?,6?,9?,10-/m1/s1 |
InChI-Schlüssel |
LTBCQBSAWAZBDF-XMWFRKBBSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C([C@](O3)(COS(=O)(=O)N)F)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(COS(=O)(=O)N)F)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-Bipyridinium, 1,1''-[1,4-phenylenebis(methylene)]bis-, dibromide](/img/structure/B14785631.png)
![Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester](/img/structure/B14785632.png)
![1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride](/img/structure/B14785638.png)




![4-(2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoate](/img/structure/B14785702.png)


![2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;5-fluoro-1H-pyrimidine-2,4-dione](/img/structure/B14785714.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14785720.png)

